1H-1,2,4-triazole-5-thiol

Description

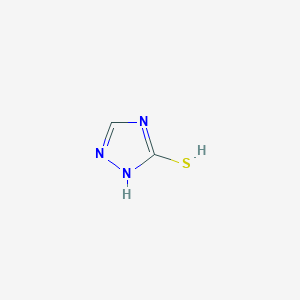

1H-1,2,4-Triazole-5-thiol is a heterocyclic compound characterized by a five-membered triazole ring with a sulfur atom at the 5-position. This structure imparts unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry, materials science, and corrosion inhibition. Its sulfur-containing thiol (-SH) group enhances reactivity, enabling interactions with metals and biological targets. Derivatives of this compound are widely studied for applications ranging from anti-inflammatory agents to corrosion inhibitors for aluminum alloys .

Properties

IUPAC Name |

1H-1,2,4-triazole-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBBKYQYNPNMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NNC(=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-thiol can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or its derivatives. The reaction typically proceeds under reflux conditions, yielding the desired triazole-thiol compound. Another method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with formic acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts, such as metal salts or organic bases, can enhance the reaction rate and yield. Additionally, solvent-free conditions or green solvents are preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Thioethers, thioesters.

Scientific Research Applications

Biological Applications

1H-1,2,4-triazole-5-thiol derivatives have shown promising results in several biological applications:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound derivatives against various pathogens. For instance:

- Gram-positive and Gram-negative Bacteria : Compounds derived from this compound exhibited significant inhibitory effects against both types of bacteria .

- Fungi : The thiol derivatives also showed antifungal activity against yeast strains .

Anticancer Activity

Research has highlighted the potential of this compound derivatives as anticancer agents:

- Cytotoxicity Studies : Compounds were tested against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated that certain derivatives displayed selective cytotoxicity towards these cancer cells .

| Compound | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Derivative A | IGR39 | 15.0 |

| Derivative B | MDA-MB-231 | 27.3 |

| Derivative C | Panc-1 | 43.4 |

Anticonvulsant Activity

Some studies suggest that triazole derivatives may possess anticonvulsant properties. The mechanism is believed to involve the inhibition of voltage-gated sodium channels .

Agricultural Applications

In addition to medicinal uses, this compound has been explored for its potential in agriculture:

- Fungicides : Due to its antifungal properties, it can be utilized as an active ingredient in fungicides to protect crops from fungal infections.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized triazole-thiol compounds revealed that compounds with specific substitutions exhibited higher antimicrobial activity compared to standard antibiotics. The study involved testing against a panel of bacterial strains and demonstrated a correlation between structural modifications and enhanced activity .

Case Study 2: Anticancer Potential

Another research effort focused on the synthesis of hybrid compounds incorporating this compound moieties. These hybrids were evaluated for their cytotoxic effects on pancreatic cancer cells and showed promising selectivity and potency compared to existing chemotherapeutics .

Mechanism of Action

The mechanism of action of 1H-1,2,4-triazole-5-thiol varies depending on its application. In biological systems, the compound can interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiol group can also form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Table 1: Thermodynamic and Spectroscopic Properties

Corrosion Inhibition

- This compound: Forms stable monolayers on Al-Mg-Si surfaces via S–Al bonds, with adsorption efficiency influenced by NaCl concentration .

- 3-Amino-1,2,4-Triazole-5-thiol: Higher dipole moment (2.72 Debye) enhances electrostatic interactions with alloy surfaces, improving inhibition in acidic environments .

Q & A

Q. What are the optimal synthetic routes for 1H-1,2,4-triazole-5-thiol derivatives, and how can reaction conditions be standardized?

The synthesis of this compound derivatives often involves nucleophilic substitution, alkylation, or cyclization reactions. For example:

- Alkylation : Reacting this compound with bromoalkanes in propan-2-ol under reflux (2 hours) yields S-alkyl derivatives .

- Cyclization : Intramolecular heterocyclization of hydrazine derivatives with phenylisothiocyanate in alkaline conditions produces substituted triazole-thiols .

Key parameters include temperature control (reflux at 80–100°C), solvent selection (ethanol, propan-2-ol), and stoichiometric ratios. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity validation .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

- 1H NMR and IR spectroscopy : Confirm structural integrity by identifying thiol (-SH, ~2500 cm⁻¹ in IR) and triazole ring protons (δ 7.5–8.5 ppm in 1H NMR) .

- Elemental analysis : Validates molecular composition (C, H, N, S) within ±0.3% error margins .

- High-performance liquid chromatography (HPLC) : Ensures compound purity (>95%) using diode-array detection .

- Mass spectrometry (MS) : Provides molecular ion peaks (e.g., m/z 321 for C₁₁H₁₀N₆S₃ derivatives) .

Q. How are in vitro antimicrobial assays designed for triazole-thiol derivatives?

- Broth microdilution : Test compounds are serially diluted (1–256 µg/mL) in Mueller-Hinton broth against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) is determined after 24-hour incubation .

- Agar diffusion : Zones of inhibition (mm) are measured after 48 hours using 6 mm discs impregnated with test compounds (100 µg/disc) .

- Positive controls : Compare with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Advanced Research Questions

Q. How are in vivo pharmacological models used to evaluate actoprotective activity of triazole-thiol derivatives?

- Forced swimming test (FST) : Rats (200–260 g) are administered test compounds (100 mg/kg orally) 20 minutes before immersion in water (25°C). Swimming time to exhaustion is recorded and compared to controls (saline) and reference drugs (e.g., Riboxin®). Compound Ia increased endurance by 6.32% over Riboxin .

- Statistical validation : Use Shapiro-Wilk test for normality and Kolmogorov-Smirnov test for non-parametric data. Significance is set at p < 0.05 .

Q. What computational strategies predict the biological activity of triazole-thiol derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite docks compounds into target proteins (e.g., anaplastic lymphoma kinase [2XP2], cyclooxygenase-2 [PDB: 5KIR]). Binding affinity (ΔG ≤ -7.0 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Arg125, Tyr355) indicate potential inhibitors .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with actoprotective or antimicrobial activity .

Q. How do structural modifications influence the biological activity of triazole-thiol derivatives?

- Cation substitution : Replacing potassium with sodium in salts reduces actoprotective efficacy due to lower bioavailability .

- Substituent effects :

- Thiol group retention : Derivatives with intact -SH groups show superior radical-scavenging activity (IC₅₀ = 12–18 µM in DPPH assays) compared to oxidized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.